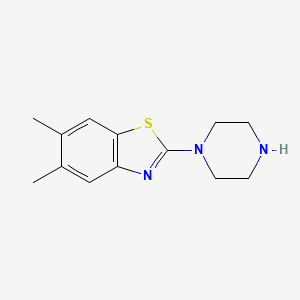

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSILWQFEVWCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-amino-5,6-dimethylbenzothiazole with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Nucleophiles such as halides or alkyl groups can be used to substitute hydrogen atoms in the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzothiazoles with different functional groups.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution reactions makes it valuable in creating derivatives that may possess enhanced biological activities or novel properties.

Reactivity and Mechanism

The reactivity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can be attributed to its functional groups, which allow it to interact with nucleophiles and electrophiles. This interaction can lead to the formation of diverse chemical entities useful in further research and industrial applications.

Biological Applications

Antimicrobial Activity

Research indicates that compounds structurally related to 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exhibit significant antimicrobial properties. The presence of the benzothiazole moiety is often associated with enhanced activity against bacterial and fungal strains. Preliminary studies suggest that this compound may disrupt microbial cell functions effectively.

Anticancer Potential

Similar compounds have been investigated for their anticancer activities. The structure of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole suggests potential efficacy against various cancer cell lines. For instance, studies on analogous benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation.

Antitumor Activity

A comparative analysis of similar compounds revealed significant growth inhibition in cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Pyridine Derivative A | HeLa | 12.5 |

| Similar Pyridine Derivative B | MCF7 | 8.3 |

These findings indicate that 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole may exhibit comparable antitumor effects.

Antimicrobial Efficacy

Studies on related benzothiazole compounds have demonstrated broad-spectrum antimicrobial activity. For example:

| Compound | Microbial Strain | Activity |

|---|---|---|

| Benzothiazole Derivative A | Staphylococcus aureus | Effective |

| Benzothiazole Derivative B | Escherichia coli | Effective |

These results suggest that 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole could be beneficial in treating infections caused by resistant strains.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Sodium Channel Inhibitors: Riluzole Analogs

A key structural analog is 6-trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (14) , a riluzole derivative optimized for use-dependent inhibition of skeletal muscle sodium channels. Key findings include:

- Potency: Compound 14 exhibits an IC50 of 0.8 µM, outperforming other analogs like 6-phenoxy derivatives (IC50: 2.1 µM) .

- Use-Dependence : Both compound 14 and 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole show enhanced inhibition at higher stimulation frequencies, critical for targeting hyperexcitable tissues .

Antimicrobial Benzothiazoles

Homodrimane sesquiterpenoid hybrids with 2-amino-1,3-benzothiazole units demonstrate enhanced antifungal and antibacterial activity compared to reference drugs like fluconazole. For example:

Structural Modifications and Planarity

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole () highlights the impact of aromatic substituents:

Bivalent Benzothiazole-Piperazine Ligands

Compounds like 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j) feature dual benzothiazole units linked via piperazine. These bivalent structures show:

- Enhanced Binding Affinity : The extended alkyl chain (butyl/pentyl) between piperazine and benzothiazole improves interactions with dimeric protein targets .

- Synthetic Challenges: Lower yields (51–53%) compared to monomeric analogs due to increased complexity .

Discussion

- Piperazine vs. Aromatic Substituents : Piperazine rings enhance solubility and hydrogen-bonding capacity, critical for central nervous system (CNS) penetration in sodium channel inhibitors. In contrast, trimethoxyphenyl groups () favor interactions with planar enzyme active sites .

- Methyl Groups : The 5,6-dimethyl substitution in the target compound likely reduces metabolic degradation compared to unsubstituted benzothiazoles, a hypothesis supported by the stability of similar dimethylated heterocycles .

Biological Activity

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole has a unique structure that allows it to interact with various biological targets. Its molecular formula is , and it features a benzothiazole ring fused with a piperazine moiety. This combination is known to enhance its pharmacological profile.

Cytotoxicity

Research has demonstrated that 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exhibits cytotoxic activity against several cancer cell lines. A study evaluated its effects on hepatocellular (Huh7) and breast (MCF-7) cancer cells using the Sulforhodamine B assay. The compound showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Anticancer Mechanisms

The anticancer properties of this compound have been attributed to its ability to induce apoptosis and inhibit cell cycle progression. It interacts with various signaling pathways involved in tumor growth and survival. For instance, it has been shown to inhibit the activity of specific proteins associated with cancer proliferation .

Mutagenicity and Genotoxicity

A critical aspect of evaluating new compounds is their safety profile. The mutagenicity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole was assessed using the Ames test on Salmonella strains TA98 and TA100. Results indicated that while some derivatives exhibited mutagenic potential, this specific compound did not show significant mutagenic effects under the tested conditions .

The mechanism by which 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exerts its biological effects involves several pathways:

- Target Interaction : The compound is believed to interact with heat shock proteins and other cellular receptors, modulating their activity.

- Signal Transduction : It may influence pathways related to oxidative stress and apoptosis.

- Enzyme Inhibition : Some studies have indicated that it can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neuroprotective applications .

Case Studies

Case Study 1: Anticancer Activity

A series of benzothiazole-piperazine derivatives were synthesized and evaluated for their anticancer properties. Among these, 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole demonstrated potent activity against multiple cancer types, supporting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can selectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibition kinetics were characterized through docking studies .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated benzothiazole precursor (e.g., 5,6-dimethyl-2-chloro-1,3-benzothiazole) with piperazine. Key steps include refluxing in ethanol at 80°C for 36 hours, followed by purification via silica gel chromatography (hexane:ethyl acetate gradients) . Purity is validated using HPLC (C18 column, methanol:water mobile phase) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

- Critical Note : Monitor reaction progress via TLC and confirm intermediate structures using -NMR (e.g., piperazine proton signals at δ 2.5–3.0 ppm) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?

- Methodology : Use X-ray crystallography (e.g., SHELX or OLEX2 software ) for unambiguous confirmation of the piperazinyl and dimethyl substitution. For crystals grown via slow evaporation (ethanol/water), collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL . Complementary techniques include -NMR (distinct benzothiazole carbons at ~150–160 ppm) and HRMS (ESI+, [M+H] matching theoretical m/z) .

Advanced Research Questions

Q. How can computational methods address discrepancies in binding affinity predictions for this compound’s biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, OPLS_2005 force field) against target proteins (e.g., enzymes or receptors). Validate docking poses via MD simulations (GROMACS, 100 ns) to assess stability. Cross-reference with experimental IC data to identify force field limitations or solvation effects .

- Case Study : If experimental IC values contradict docking scores, re-evaluate protonation states (Schrödinger’s Epik) or incorporate explicit water molecules in simulations .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodology : Standardize assays using controlled parameters (pH, temperature, solvent concentration). For example, in enzyme inhibition studies, pre-incubate the compound with the target (e.g., 30 min at 37°C) and compare activity under varying DMSO concentrations (<1% v/v). Use statistical tools (ANOVA, p < 0.05) to isolate confounding variables .

- Example : If a compound activates AST/ALT in human serum but inhibits it in purified enzyme assays, investigate matrix effects (e.g., serum protein binding) via ultrafiltration or dialysis .

Q. How can conformational analysis explain variations in pharmacological activity of derivatives?

- Methodology : Combine DFT calculations (B3LYP/6-31G**) for ground-state geometry with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. Correlate torsion angles (e.g., piperazine-benzothiazole dihedral) with activity trends. For derivatives with poor activity, steric clashes or unfavorable hydrogen bonding may be identified via overlays with active conformers .

Methodological Challenges

Q. What are best practices for handling crystallographic data inconsistencies in polymorphic forms?

- Guidelines : Use OLEX2 for initial structure solution and SHELXL for refinement. If R values exceed 5%, check for twinning (PLATON’s TWIN check) or disorder. For polymorphs, compare unit cell parameters and packing diagrams to confirm distinct phases .

- Example : A high R (>0.1) may indicate missed symmetry; re-index data using CrysAlisPro .

Q. How to design SAR studies for optimizing 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole derivatives?

- Framework :

Core Modifications : Vary substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) and piperazine (e.g., N-alkylation).

Assays : Test against a panel of related targets (e.g., kinases, GPCRs) to establish selectivity.

Data Analysis : Use PCA (Principal Component Analysis) to cluster activity profiles and identify critical physicochemical properties (e.g., logP, polar surface area) .

Data Interpretation & Validation

Q. How to reconcile conflicting NMR and mass spectrometry data for degradation products?

- Protocol :

- NMR : Identify degradation signals (e.g., new aliphatic protons from ring-opening) and compare with simulated spectra (ACD/Labs).

- HRMS : Detect [M+H] or [M-H] ions for proposed degradation pathways (e.g., hydrolysis products).

- Cross-Validation : Use LC-MS/MS to isolate intermediates and confirm fragmentation patterns .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling intermediates with reactive functional groups?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.